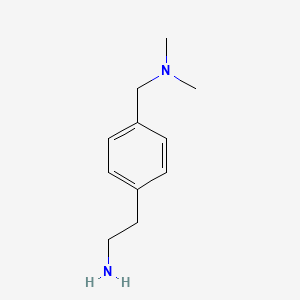

4-(2-Aminoethyl)-N,N-dimethylbenzylamine

Vue d'ensemble

Description

“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is a chemical compound that belongs to the class of organic compounds known as phenethylamines . These are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .

Synthesis Analysis

The synthesis of compounds related to “this compound” often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of “this compound” derivatives in synthetic chemistry, enabling the development of materials with tailored properties for various applications.Molecular Structure Analysis

The molecular structures of derivatives related to “this compound” are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures . These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies .Chemical Reactions Analysis

Chemical reactions involving “this compound” derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials.Physical and Chemical Properties Analysis

The physical properties of “this compound” and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions, affecting its behavior in different environments and its suitability for specific applications.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

4-(2-Aminoethyl)-N,N-dimethylbenzylamine has been employed in various organic synthesis processes. For example, it is used in the regioselective olefination of substituted N,N-dimethylbenzylamines, which can further transform into 3-(2'-tolyl)propanoic acid and its derivatives (Cai, Fu, Li, Wan, & Shi, 2007). Additionally, it plays a role in the generation and rearrangements of ylides from tertiary amines and α‐Diazo Ketones, showcasing its utility in catalytic activity (Zotto, Baratta, Miani, Verardo, & Rigo, 2000).

Inorganometallic Chemistry

In inorganometallic chemistry, this compound is used in reactions with palladium(II) and isocyanides, which leads to various chemical transformations including the cleavage of halide bridges (Yamamoto & Yamazaki, 1980). It also plays a role in the cyclometallation of amines with metal compounds like rhodium and iridium (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).

Polymer Science

In the field of polymer science, its effect on the reaction of glycidyl ethers with primary aromatic amines is studied, particularly its role as an accelerator in curing processes (Fryauf, Strehmel, & Fedtke, 1993).

Electrochemistry

This compound is used in the electrochemical functionalization of glassy carbon electrodes, demonstrating its utility in the development of advanced materials (Breton & Bélanger, 2008).

Organometallic Chemistry

It serves as a substrate in ruthenium-catalysed C-H (thio)amidation, a process important for understanding complex chemical reactions (Altalhi et al., 2021).

Photochemistry

This compound influences the fluorescence and photochemical behavior of compounds like aminostilbenes, contributing to the understanding of photoisomerization and fluorescence in chemistry (Yang, Chiou, & Liau, 2002).

Biochemical Research

It is also studied in biochemical contexts, such as the analysis of its metabolism in organisms like rats and its potential implications in pharmacology (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Mécanisme D'action

Target of Action

The primary target of this compound is the Carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining the balance of carbon dioxide and bicarbonate in the body, which is essential for pH regulation .

Mode of Action

The compound interacts with its target by inhibiting the enzyme’s activity . This inhibition can lead to changes in the balance of carbon dioxide and bicarbonate, potentially affecting pH regulation in the body .

Biochemical Pathways

The compound is involved in the dopaminergic pathways in the brain . Dopamine, a neurotransmitter, plays a significant role in motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions . The compound’s interaction with these pathways can have downstream effects on these functions .

Pharmacokinetics

It’s known that the compound is water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds are generally well-absorbed and can be distributed throughout the body. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of Carbonic anhydrase 2 can lead to changes in the balance of carbon dioxide and bicarbonate in the body, potentially affecting pH regulation . In the brain, the compound’s interaction with dopaminergic pathways can affect various functions, including motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s water solubility can affect its absorption and distribution in the body . Additionally, the compound’s stability can be affected by pH . At pH values higher than 7.0, the compound’s stability in solution is weak .

Safety and Hazards

“4-(2-Aminoethyl)-N,N-dimethylbenzylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not ingesting or breathing vapors or spray mist .

Analyse Biochimique

Biochemical Properties

4-(2-Aminoethyl)-N,N-dimethylbenzylamine plays a crucial role in biochemical reactions, particularly in neurotransmission regulation. It interacts with several enzymes and proteins, including cholinesterases, cytochrome P450, and acetylcholinesterase. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, blocking their activity and preventing them from catalyzing their respective reactions . This inhibition can significantly impact the metabolism of neurotransmitters and other biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can alter the activity of neurotransmitter systems, affecting synaptic transmission and neuronal communication . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cholinesterases and cytochrome P450, inhibiting their activity . This binding involves covalent modification of the enzyme’s active site, leading to a stable enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, including alterations in enzyme expression and activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidative metabolism of various substrates . This interaction can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving specific transporter proteins . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or other organelles, where it can interact with specific biomolecules and exert its biochemical effects.

Propriétés

IUPAC Name |

2-[4-[(dimethylamino)methyl]phenyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-11-5-3-10(4-6-11)7-8-12/h3-6H,7-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWRIURLTSBILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-47-5 | |

| Record name | 2-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[(3-iodophenyl)carbamoylamino]benzoic Acid](/img/structure/B3037844.png)

![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)